molecular formula C11H19N3 B13868885 4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine

4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine

Cat. No.: B13868885
M. Wt: 193.29 g/mol
InChI Key: INLGVZFGCSLSDA-UHFFFAOYSA-N
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Description

4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine is a compound that features a piperidine ring substituted with a 5-methylimidazole moiety. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine typically involves the reaction of 5-methylimidazole with a suitable piperidine derivative. One common method includes the alkylation of 5-methylimidazole with a piperidine derivative under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The piperidine ring can interact with various receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine
  • 2-Ethyl-4-methylimidazole
  • 5-(2-Methylimidazol-1-yl)ethylamine

Uniqueness

4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the piperidine and imidazole rings allows for versatile applications in various fields .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-[2-(5-methylimidazol-1-yl)ethyl]piperidine

InChI

InChI=1S/C11H19N3/c1-10-8-13-9-14(10)7-4-11-2-5-12-6-3-11/h8-9,11-12H,2-7H2,1H3

InChI Key

INLGVZFGCSLSDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1CCC2CCNCC2

Origin of Product

United States

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